molecular formula C15H28N2O2 B8699860 EINECS 264-779-0 CAS No. 64338-09-6

EINECS 264-779-0

Cat. No.: B8699860
CAS No.: 64338-09-6
M. Wt: 268.39 g/mol
InChI Key: YFCHXORLRMHHBR-UHFFFAOYSA-N
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Description

EINECS 264-779-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of chemicals commercially available in the EU between 1971 and 1981 . Under the EU’s REACH regulation, EINECS-listed substances are classified as "phase-in" substances, requiring registration with the European Chemicals Agency (ECHA) to ensure safety and compliance .

This compound, like other entries in the inventory, is subject to rigorous evaluation for physicochemical properties, toxicity, and environmental impact. Computational tools such as Quantitative Structure-Activity Relationships (QSARs) and Read-Across Structure Activity Relationships (RASAR) are frequently employed to predict its behavior based on structural analogs .

Properties

CAS No.

64338-09-6

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

2,2-diethyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one

InChI

InChI=1S/C15H28N2O2/c1-7-15(8-2)16-11(18)14(19-15)9-12(3,4)17-13(5,6)10-14/h17H,7-10H2,1-6H3,(H,16,18)

InChI Key

YFCHXORLRMHHBR-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=O)C2(O1)CC(NC(C2)(C)C)(C)C)CC

Origin of Product

United States

Chemical Reactions Analysis

EINECS 264-779-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are utilized in further scientific research and industrial applications .

Scientific Research Applications

EINECS 264-779-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it plays a role in studying cellular processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of EINECS 264-779-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Similarity

EINECS compounds are often compared using Tanimoto similarity indices calculated from PubChem 2D fingerprints. A threshold of ≥70% similarity is commonly applied to identify analogs, enabling extrapolation of toxicological and physicochemical data from labeled compounds (e.g., REACH Annex VI substances) to unlabeled EINECS entries . For example:

  • Coverage Efficiency : A subset of 1,387 labeled REACH Annex VI chemicals can predict properties for 33,000 EINECS compounds, demonstrating the efficiency of similarity-based clustering .

Table 1: Structural Similarity Metrics

Metric Value/Description Source
Similarity Threshold ≥70% (Tanimoto index)
Labeled Compounds 1,387 (REACH Annex VI)
Covered EINECS Compounds 33,000
Physicochemical Property Comparison

highlights the use of ERGO reference substances to benchmark bioavailability-related properties (e.g., logP, solubility) against EINECS compounds. The 28 ERGO substances cover a significant portion of the EINECS physicochemical domain, enabling property predictions for entries like EINECS 264-779-0 . Outliers in properties such as hydrophobicity or molecular weight are flagged for further testing, ensuring regulatory compliance .

Table 2: Key Physicochemical Properties

Property ERGO Reference Range EINECS Coverage Notes
logP (Hydrophobicity) -2 to 5 85% Predicts bioaccumulation
Molecular Weight 150–500 g/mol 78% Impacts bioavailability
Water Solubility 1 mg/L–100 g/L 92% Critical for ecotoxicity

Source: Adapted from

Toxicity and Regulatory Implications

QSAR models for EINECS compounds prioritize acute toxicity prediction to reduce animal testing. For instance:

  • Mononitrobenzenes and Chlorinated Alkanes: Validated QSAR models predict toxicity to fish and daphnids with high accuracy, covering ~0.7% of EINECS entries .

This compound would undergo similar evaluation, with structural analogs guiding hazard classification under REACH.

Limitations and Contradictions
  • Coverage Gaps : While RASAR models cover ~54% of EINECS chemicals via class-based QSAR, heterogeneous substances (e.g., botanical extracts) remain challenging .
  • Accuracy Trade-offs : High-accuracy toxicity predictions (e.g., 85% cutoff) reduce coverage, necessitating prioritization of high-risk compounds .

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